3-Methyl-1-[(4-methylphenyl)amino]-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
3-Methyl-1-[(4-methylphenyl)amino]-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]benzimidazole core, which is a fused bicyclic system containing both pyridine and benzimidazole rings. The presence of various substituents, such as the 3-methyl, 4-methylphenylamino, and 2-pentyl groups, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[(4-methylphenyl)amino]-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common approach is the condensation of 2-aminobenzimidazole with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a pyridine derivative under acidic conditions to form the pyrido[1,2-a]benzimidazole core. Subsequent functionalization steps, such as alkylation and amination, introduce the 3-methyl, 4-methylphenylamino, and 2-pentyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes may involve the use of continuous flow reactors to ensure consistent product quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[(4-methylphenyl)amino]-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace halogen atoms with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide, thiourea in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antiviral, and anticancer activities. It has shown potential in inhibiting the growth of certain bacterial and viral strains.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer, infectious diseases, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[(4-methylphenyl)amino]-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, it may interfere with the replication of viral genomes by targeting viral enzymes.
Comparison with Similar Compounds
3-Methyl-1-[(4-methylphenyl)amino]-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other pyrido[1,2-a]benzimidazole derivatives, such as:
- 3-Methyl-1-[(4-morpholinyl)propyl]amino-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 3-Methyl-2-(2-methyl-2-propenyl)-1-[(4-morpholinyl)propyl]amino-pyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-[(3-dimethylamino)propyl]amino-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
These compounds share a similar core structure but differ in the nature and position of their substituents. The unique combination of substituents in this compound contributes to its distinct chemical properties and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H26N4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
3-methyl-1-(4-methylanilino)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C25H26N4/c1-4-5-6-9-20-18(3)21(16-26)25-28-22-10-7-8-11-23(22)29(25)24(20)27-19-14-12-17(2)13-15-19/h7-8,10-15,27H,4-6,9H2,1-3H3 |
InChI Key |
HHVPYDVAAOCTJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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